Beta-alanine supplementation has been extensively studied in the context of exercise performance, particularly for high-intensity activities lasting 1-10 minutes. Research suggests it may have a modest ergogenic (performance-enhancing) effect by:
Beta-alanine is a precursor to carnosine, a molecule found in skeletal muscle that buffers hydrogen ions (acidity) produced during exercise. Higher carnosine levels are associated with improved buffering capacity and potentially delayed fatigue onset .
Studies indicate beta-alanine may help reduce fatigue, particularly in older individuals, possibly by improving nerve conduction and muscle function .
While research on beta-alanine's effects outside exercise is still in its early stages, some studies suggest potential benefits in other areas:
Animal studies have shown beta-alanine supplementation may reduce brain inflammation and anxiety, potentially impacting cognitive function. However, human studies are needed to confirm these findings .
Studies suggest beta-alanine supplementation may improve muscle strength, reduce fatigue, and enhance functional performance in older adults .